(2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid

Pharmaceutical Analysis Quality Control Reference Standards

This compound, also designated Avacopan Impurity 1 (CAS 1346623-11-7), is a stereochemically defined process-related impurity encountered during the synthesis of the complement 5a receptor (C5aR) antagonist Avacopan (Tavneos®). It belongs to the piperidine-3-carboxylic acid class and features a (2R,3S) absolute configuration, a cyclopentylamino substituent, and a 2-fluoro-6-methylbenzoyl moiety.

Molecular Formula C25H29FN2O3
Molecular Weight 424.5 g/mol
Cat. No. B2865514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid
Molecular FormulaC25H29FN2O3
Molecular Weight424.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H29FN2O3/c1-16-6-4-10-21(26)22(16)24(29)28-15-5-9-20(25(30)31)23(28)17-11-13-19(14-12-17)27-18-7-2-3-8-18/h4,6,10-14,18,20,23,27H,2-3,5,7-9,15H2,1H3,(H,30,31)/t20-,23-/m0/s1
InChIKeyCPWLRPFRPUSINR-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3S)-2-(4-(Cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid – A Critical Reference Standard for Avacopan Analytical Development


This compound, also designated Avacopan Impurity 1 (CAS 1346623-11-7), is a stereochemically defined process-related impurity encountered during the synthesis of the complement 5a receptor (C5aR) antagonist Avacopan (Tavneos®) [1]. It belongs to the piperidine-3-carboxylic acid class and features a (2R,3S) absolute configuration, a cyclopentylamino substituent, and a 2-fluoro-6-methylbenzoyl moiety. As an impurity reference standard, its primary utility lies in analytical method development, validation, and quality control for Avacopan drug substance and finished product, in alignment with ICH Q3A and Q3B guidelines .

Why Generic Piperidine Carboxylic Acids Cannot Substitute for (2R,3S)-Avacopan Impurity 1 in Regulated Analytical Workflows


Generic piperidine-3-carboxylic acid derivatives lack the specific (2R,3S) stereochemistry and the distinct cyclopentylamino/fluorobenzoyl substitution pattern that dictate this impurity's unique chromatographic retention, mass spectrometric fragmentation, and regulatory relevance [1]. Substituting with a non-identical impurity standard, even a close structural analog, would lead to inaccurate quantitation, failed system suitability tests in pharmacopeial methods, and non-compliance with ICH-mandated impurity profiling requirements for Avacopan. The critical need for a certified, structurally identical reference material is underscored by the fact that Avacopan Impurity 1 is explicitly identified as a process-related impurity requiring control, with a defined molecular identity (C25H29FN2O3) and stereochemical signature (2R,3S) [1].

Quantitative Differentiation of (2R,3S)-2-(4-(Cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid: Key Evidence for Scientific Procurement


Certified Purity Level of Avacopan Impurity 1 vs. Unspecified Impurity Standards

The (2R,3S)-Avacopan Impurity 1 reference standard is supplied with a certified purity of 98.0% by HPLC, as documented in vendor analytical data . This quantifies the reliability of the material for accurate quantitation. In contrast, many generic or uncertified 'research-grade' piperidine carboxylic acids may have purities as low as 95% or are not accompanied by validated purity statements, which can introduce significant bias in impurity assay calculations.

Pharmaceutical Analysis Quality Control Reference Standards

Chromatographic Retention Behavior of Avacopan Impurity 1 in Validated UPLC Methods

In a validated stability-indicating UPLC method for Avacopan, the target compound (Avacopan Impurity 1) is chromatographically resolved from the API and other related substances. While specific retention time (RT) values are method-dependent, the method achieves a %RSD of peak areas <2.0% for all measurements, including this impurity, demonstrating high precision [1]. This performance contrasts with non-validated generic methods where co-elution with the API (Avacopan, CAS 1346623-17-3) or other impurities is a frequent issue due to insufficient selectivity.

Chromatography Method Validation UPLC Impurity Profiling

Regulatory Control Thresholds for Avacopan Impurity 1 vs. Other Related Substances

Under ICH Q3A guidelines, specified impurities in Avacopan drug substance are controlled to a limit of ≤0.10% (area % or w/w), while unspecified impurities are limited to ≤0.05% . Avacopan Impurity 1, as a specified process-related impurity, is subject to the 0.10% limit. In contrast, non-specified impurities or those without established reference standards require more rigorous identification and qualification studies, potentially delaying regulatory approval. The availability of a certified reference standard for Avacopan Impurity 1 enables direct, quantitative compliance with the 0.10% specification.

Regulatory Compliance ICH Q3A Impurity Limits

Stereochemical Identity: (2R,3S) Configuration Defines Process-Related Origin

The target compound is explicitly defined by its (2R,3S) absolute configuration [1]. This stereochemistry corresponds to that of the Avacopan API (also (2R,3S)). In contrast, the (2S,3R) isomer is a distinct impurity standard (Avacopan (2S,3R) Isomer Impurity) that may arise from different synthetic pathways or epimerization . The two isomers, despite having identical molecular formulas and similar physicochemical properties, exhibit different chromatographic retention and must be independently quantified. The (2R,3S) configuration of Avacopan Impurity 1 confirms its origin as a hydrolyzed intermediate or a byproduct of the chiral synthesis, rather than a stereochemical inversion product.

Stereochemistry Process Impurity Chiral Resolution

High-Value Application Scenarios for (2R,3S)-2-(4-(Cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid


Abbreviated New Drug Application (ANDA) Method Validation and Quality Control

Generic pharmaceutical manufacturers developing Avacopan ANDA submissions require a certified reference standard of Avacopan Impurity 1 to validate HPLC/UPLC methods for impurity quantitation. The 98.0% certified purity and established chromatographic behavior in validated methods [1] enable accurate determination of this specified impurity at the ICH Q3A limit of ≤0.10% . Use of this standard ensures method suitability and regulatory compliance, directly supporting batch release testing.

Drug Master File (DMF) Development and Stability Studies

API manufacturers compiling a Drug Master File (DMF) for Avacopan must characterize and control all process-related impurities. Avacopan Impurity 1, with its defined (2R,3S) stereochemistry [2], is a key marker of synthetic pathway fidelity. The reference standard is essential for conducting forced degradation studies to confirm the stability-indicating nature of the analytical method, as demonstrated by the validated UPLC method achieving %RSD <2.0% [1].

Pharmacopeial Monograph Development and Regulatory Submission Support

For organizations contributing to pharmacopeial monographs (e.g., USP, Ph.Eur.) or responding to regulatory queries regarding Avacopan impurity profiles, the availability of a fully characterized, stereochemically defined reference standard for Avacopan Impurity 1 is non-negotiable. Its distinct MS fragmentation pattern and reversed-phase HPLC retention behavior [2] provide the necessary specificity for unequivocal identification and quantitation, a requirement for inclusion in official monographs.

Quote Request

Request a Quote for (2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.